2-(1,1,2,2-Tetrafluoroethoxy)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWDMKAWONTKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381035 | |
| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88553-88-2 | |
| Record name | 2-(1,1,2,2-tetrafluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 1,1,2,2 Tetrafluoroethoxy Phenol
Synthesis of Precursor Molecules and Intermediates
The synthesis of 2-(1,1,2,2-tetrafluoroethoxy)phenol often requires the preparation of specific precursor molecules and intermediates. A key precursor is 1,1,2,2-tetrafluoroethane, which can be synthesized from trichloroethylene (B50587) in a two-step process involving reaction with hydrogen fluoride (B91410). google.com
Another important intermediate is 1-azido-1,1,2,2-tetrafluoroethane, which can be prepared by the addition of an azide (B81097) anion to tetrafluoroethylene (B6358150) in a protic medium. nih.govacs.org This azide can then be used in cycloaddition reactions to form various heterocyclic compounds, which could potentially be converted to the desired phenol (B47542). nih.govacs.org
The synthesis of 2-(2,2,2-trifluoroethoxy)phenol (B147642) provides a useful parallel. In this synthesis, o-nitrochlorobenzene is reacted with 2,2,2-trifluoroethanol (B45653) to form 2-(2,2,2-trifluoroethoxy)nitrobenzene. google.comgoogle.com This intermediate is then reduced to 2-(2,2,2-trifluoroethoxy)aniline (B1351063), which is subsequently converted to the final phenol product. google.comgoogle.com A similar multi-step synthesis starting from a suitably substituted phenol or benzene (B151609) derivative could be employed for this compound.
| Precursor/Intermediate | Synthetic Method | Reference |
| 1,1,2,2-Tetrafluoroethane | Reaction of trichloroethylene with hydrogen fluoride | google.com |
| 1-Azido-1,1,2,2-tetrafluoroethane | Addition of azide anion to tetrafluoroethylene | nih.govacs.org |
| 2-(2,2,2-Trifluoroethoxy)nitrobenzene | Etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol | google.comgoogle.com |
| 2-(2,2,2-Trifluoroethoxy)aniline | Reduction of 2-(2,2,2-trifluoroethoxy)nitrobenzene | google.comgoogle.com |
Investigation of Functional Group Transformations to Yield this compound
The final step in the synthesis of this compound often involves a functional group transformation. A common strategy is the diazotization of an aniline (B41778) derivative followed by hydrolysis. For example, 2-(2,2,2-trifluoroethoxy)aniline is converted to the corresponding diazonium salt, which is then hydrolyzed to yield 2-(2,2,2-trifluoroethoxy)phenol. google.comgoogle.com This reaction is typically carried out in an acidic medium at low temperatures for the diazotization step, followed by heating to effect the hydrolysis. google.comgoogle.com
Oxidative reactions can also be employed for functional group transformations. rsc.org For instance, DNA-compatible K₂RuO₄-mediated oxidation has been shown to convert alcohols to carboxylic acids and primary amines to nitriles under mild conditions. rsc.org While not directly applicable to the synthesis of a phenol from an aniline, this demonstrates the potential of modern oxidative methods in complex organic synthesis.
The concept of functional group interconversion is a cornerstone of organic synthesis. organic-chemistry.orgyoutube.com This can involve a series of reactions to change one functional group into another, such as converting an alcohol to an amine or a halide to an alkene. organic-chemistry.orgyoutube.com In the context of synthesizing the target phenol, a precursor with a different functional group at the 2-position of the tetrafluoroethoxybenzene ring could be transformed into a hydroxyl group.
Optimization of Reaction Conditions and Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. semanticscholar.org This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst.
For the synthesis of dihydrobenzofuran neolignans, the optimization of oxidant type and concentration, solvent, and reaction time was investigated. scielo.br It was found that acetonitrile (B52724) was a superior solvent compared to more commonly used ones like dichloromethane (B109758) and benzene, and the reaction time could be significantly reduced without compromising the yield. scielo.br
In the synthesis of 2-ethoxy-4-nitrophenol, different nitration schemes were compared, and ferric nitrate (B79036) was identified as the optimal catalyst. researchgate.net This highlights the importance of catalyst selection in improving reaction efficiency.
Modern approaches to reaction optimization often employ high-throughput experimentation and machine learning algorithms to explore a wide range of reaction parameters simultaneously. semanticscholar.org This allows for a more rapid and efficient identification of the optimal conditions.
| Parameter | Effect on Reaction | Reference |
| Solvent | Can significantly impact conversion and selectivity. Acetonitrile was found to be optimal in one study. | scielo.br |
| Catalyst | Choice of catalyst can dramatically affect reaction yield and selectivity. Ferric nitrate was optimal for a nitration reaction. | researchgate.net |
| Reaction Time | Shorter reaction times are generally preferred to reduce costs and by-product formation. | scielo.br |
| Oxidant Stoichiometry | The amount of oxidant can influence the conversion of starting material and the selectivity of the reaction. | scielo.br |
Reactivity Profiles and Mechanistic Studies of 2 1,1,2,2 Tetrafluoroethoxy Phenol
Influence of the 1,1,2,2-Tetrafluoroethoxy Moiety on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 2-(1,1,2,2-tetrafluoroethoxy)phenol is a product of the competing electronic effects of its two substituents: the hydroxyl (-OH) group and the 1,1,2,2-tetrafluoroethoxy (-OCHF₂CF₂) group.
Electrophilic Aromatic Substitution Patterns
Phenols are generally highly susceptible to electrophilic aromatic substitution (EAS) because the hydroxyl group is a powerful activating substituent. byjus.com It donates electron density into the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) and directing incoming electrophiles to the ortho and para positions. byjus.com
In the case of this compound, the strongly activating -OH group is positioned at C1. The 1,1,2,2-tetrafluoroethoxy group at C2, however, exerts a strong deactivating effect due to the high electronegativity of the fluorine atoms, which pull electron density away from the ring via an inductive effect. Despite this, the resonance donation from the hydroxyl group is typically the dominant influence in directing electrophilic attack.
Therefore, electrophilic substitution is expected to occur primarily at the positions most activated by the hydroxyl group, which are the C4 (para) and C6 (ortho) positions. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the bulky tetrafluoroethoxy group.
| Feature | Influence on Electrophilic Aromatic Substitution |
| Hydroxyl (-OH) Group | Strongly activating, ortho, para-directing via resonance. byjus.com |
| 1,1,2,2-Tetrafluoroethoxy Group | Strongly deactivating via a negative inductive effect (-I). |
| Predicted Major Product | Substitution at the C4 (para) position. |
| Predicted Minor Product | Substitution at the C6 (ortho) position. |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For highly activated phenols, these reactions can often proceed under milder conditions than those required for benzene.
Nucleophilic Substitution Reactions Involving the Fluoroethoxy Group
Nucleophilic aromatic substitution (SNAr) on phenol (B47542) derivatives is generally difficult. askfilo.com The carbon-oxygen bond of the ether linkage has partial double-bond character due to resonance, making it stronger and less susceptible to nucleophilic attack. askfilo.com SNAr reactions typically require the presence of strong electron-withdrawing groups at the ortho and/or para positions to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org
While the 1,1,2,2-tetrafluoroethoxy group is electron-withdrawing, the hydroxyl group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. The presence of the activating -OH group makes it highly unlikely that the tetrafluoroethoxy group could be displaced by a nucleophile under typical SNAr conditions. There is no specific data in the surveyed literature describing the successful nucleophilic displacement of the tetrafluoroethoxy group from this molecule.
Chemical Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity, participating in oxidation, esterification, and etherification reactions.
Oxidative Pathways and Reaction Mechanisms
Phenols are susceptible to oxidation, often under mild conditions, to form quinones. youtube.com The oxidation of phenol can be initiated by various reagents, including chromic acid, or proceed via photo-oxidation with singlet oxygen. youtube.comrsc.org The reaction mechanism often involves the formation of a phenoxy radical intermediate. nih.gov
For this compound, oxidation would likely proceed through a corresponding phenoxy radical to yield a substituted benzoquinone. The reaction of phenol with singlet oxygen, for instance, has been shown to yield para-benzoquinone as the primary product. rsc.org Catalytic systems using transition metals and an oxidant like hydrogen peroxide (H₂O₂) are also employed for the oxidation of phenols to dihydroxybenzenes (catechol and hydroquinone) and their subsequent quinone products. asianpubs.orgcardiff.ac.uk
| Potential Oxidation Product | Pathway |
| 2-(1,1,2,2-Tetrafluoroethoxy)-1,4-benzoquinone | Oxidation of the parent phenol, analogous to the formation of p-benzoquinone from phenol. rsc.org |
| Corresponding Dimerization Products | Radical coupling of phenoxy radical intermediates. nih.gov |
Kinetic studies on related trifluoromethylphenols show they are highly photo-oxidizable, with the reaction proceeding through a charge-transfer mechanism. nih.gov
Esterification and Etherification Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound can readily undergo esterification and etherification.
Esterification is the reaction of the phenol with a carboxylic acid or its derivative to form an ester. The most common method is the Fischer esterification, which involves reacting the phenol and a carboxylic acid with a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com Alternatively, more reactive acylating agents like acid anhydrides or acid chlorides can be used, often in the presence of a base. google.com The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. organic-chemistry.org Enzymes may also be used to catalyze the esterification of phenolic compounds. mdpi.com
Etherification typically proceeds via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. The electron-withdrawing nature of the ortho-tetrafluoroethoxy group would be expected to increase the acidity of the phenolic proton, facilitating its deprotonation.
| Reaction Type | Reagents | Product |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) organic-chemistry.org | 2-(1,1,2,2-Tetrafluoroethoxy)phenyl ester |
| Esterification | Acid Anhydride ((RCO)₂O), Base or Acid Catalyst google.com | 2-(1,1,2,2-Tetrafluoroethoxy)phenyl ester |
| Etherification | 1. Base (e.g., NaOH) 2. Alkyl Halide (R'-X) | 1-(R'-oxy)-2-(1,1,2,2-tetrafluoroethoxy)benzene |
Interactions with Metal Centers and Coordination Chemistry
Phenols can act as ligands for metal ions, typically after deprotonation to form a phenolate (B1203915) anion. scielo.org.za The phenolate oxygen is a hard donor ligand that coordinates to metal centers. In this compound, coordination can occur in several ways.
Monodentate Coordination: The deprotonated hydroxyl group can act as a simple monodentate phenolate ligand, binding to a metal center through the oxygen atom. scielo.org.za
Bidentate Coordination: The molecule could potentially act as a bidentate (chelating) ligand. Coordination could involve both the phenolate oxygen and the ether oxygen from the tetrafluoroethoxy group. This would form a stable five-membered chelate ring with the metal ion.
Secondary Interactions: The fluorine atoms of the tetrafluoroethoxy group could engage in weaker interactions with the metal center or influence the electronic properties and stability of the resulting metal complex. rsc.org
The specific coordination behavior would depend on the metal ion, the solvent, and the presence of other competing ligands. While the coordination of various other substituted phenols has been studied, specific research detailing the coordination chemistry of this compound was not found in the surveyed results. scielo.org.zarsc.org
| Potential Coordination Mode | Description |
| Monodentate | Binds through the deprotonated phenolate oxygen. |
| Bidentate (Chelating) | Binds through both the phenolate oxygen and the ether oxygen. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2-(1,1,2,2-Tetrafluoroethoxy)phenol, a combination of ¹⁹F, ¹H, and ¹³C NMR, along with two-dimensional (2D) techniques, provides a comprehensive picture of its molecular framework.
¹⁹F NMR Chemical Shift Analysis and Signal Assignment
Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. In the case of this compound, the tetrafluoroethoxy group (-OCHF₂CF₂H) would exhibit distinct signals.
The chemical shifts in ¹⁹F NMR are influenced by the electronic environment of the fluorine atoms. alfa-chemistry.com Electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift. alfa-chemistry.com For the -OCHF₂CF₂H moiety, two main signals are expected, corresponding to the two non-equivalent CF₂ groups.
Based on typical chemical shift ranges for fluorinated compounds, the following assignments can be predicted. The CF₂ group attached to the oxygen atom is expected to be more deshielded and thus appear at a lower field compared to the terminal CF₂H group.
Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ | Multiplicity |
| -OCF₂ CF₂H | +80 to +140 | Triplet |
| -OCHF₂CF₂ H | +80 to +140 | Triplet of doublets |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity arises from coupling with adjacent fluorine and hydrogen atoms.
¹H and ¹³C NMR Spectral Interpretation for Positional Isomers
In the ¹H NMR spectrum of this compound, the aromatic region would show a complex pattern due to the four non-equivalent protons. The proton on the tetrafluoroethoxy group (-OCHF₂CF₂H ) would appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atom. The phenolic hydroxyl proton would appear as a broad singlet. docbrown.info
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the benzene (B151609) ring will have distinct chemical shifts depending on their proximity to the hydroxyl and tetrafluoroethoxy substituents. docbrown.info The carbon attached to the oxygen of the ether group (C-2) will be significantly deshielded. The carbons of the tetrafluoroethoxy group will also show characteristic signals.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Multiplet |
| Phenolic-OH | 4.5 - 8.0 | Broad Singlet |
| -OCH F₂ | 5.8 - 6.5 | Triplet of triplets |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-OH | 150 - 160 |
| Aromatic C-O-Ether | 145 - 155 |
| Aromatic C-H | 115 - 130 |
| -OC F₂CF₂H | 110 - 120 (triplet) |
| -OCHF₂C F₂H | 105 - 115 (triplet) |
Note: These are general predicted ranges. For comparison, the experimental ¹H NMR data for phenol (B47542) shows resonances between 6.78 and 7.30 ppm. rsc.org The ¹³C NMR of phenol shows signals at 115.2, 120.6, 129.5, and 155.4 ppm. rsc.org
Application of 2D NMR Techniques (e.g., COSY, TOCSY, DEPT)
Two-dimensional NMR techniques are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to confirm their relative positions.
TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all protons within a spin system. In this case, it would help to connect all the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for confirming the connectivity between the tetrafluoroethoxy group and the phenolic ring.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments help to distinguish between CH, CH₂, and CH₃ groups, which would be useful in confirming the assignments of the aromatic carbons.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule and can also be used for conformational analysis.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, C-F, and aromatic C-H and C=C bonds. The broadness of the O-H stretching band can indicate the extent of hydrogen bonding. docbrown.info
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for observing vibrations of non-polar bonds. The C-F stretching vibrations are typically strong in the Raman spectrum.
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-O Stretch (Ether) | 1200 - 1300 | Medium |
| C-O Stretch (Phenol) | 1150 - 1250 | Medium |
| C-F Stretch | 1000 - 1200 (strong, multiple bands) | Strong |
Note: Experimental data for the related 2,3-difluorophenol (B1222669) shows C-F stretching bands around 1279 and 1331 cm⁻¹ in the FTIR spectrum. researchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., LC-HRMS, Tandem MS)
High-resolution mass spectrometry is essential for confirming the molecular formula and elucidating the fragmentation pathways of the molecule, which provides further structural information.
LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): LC-HRMS would be used to determine the accurate mass of the molecular ion, allowing for the unambiguous confirmation of the elemental composition C₈H₆F₄O₂.
Tandem MS (MS/MS): Tandem mass spectrometry involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely involve the loss of the tetrafluoroethoxy group or parts of it, as well as fragmentation of the aromatic ring. Common losses in flavonoids and other phenolic compounds include CO and H₂O. nist.gov For fluorinated compounds, the loss of HF is also a common fragmentation pathway.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Proposed Structure/Loss |
| [M - H•]⁺ | Loss of a hydrogen radical |
| [M - HF]⁺ | Loss of hydrogen fluoride (B91410) |
| [M - C₂HF₄]⁺ | Loss of the tetrafluoroethoxy radical |
| [C₆H₅O]⁺ | Phenoxy cation |
| [C₂HF₄O]⁻ | Tetrafluoroethoxy anion (in negative ion mode) |
Note: The exact fragmentation pattern would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are fundamental to modern chemistry, offering a route to understanding the electronic structure and inherent stability of molecules. For 2-(1,1,2,2-tetrafluoroethoxy)phenol, these methods can elucidate the influence of the tetrafluoroethoxy group on the phenolic ring.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the geometry and energy of molecules. karazin.uaijsrst.com By applying DFT methods, such as B3LYP with a suitable basis set like 6-311+G(d,p), the optimized molecular geometry of this compound can be determined. karazin.ua These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. For instance, in related phenolic compounds, DFT has been successfully used to determine the planarity of the aromatic ring and the orientation of substituent groups. researchgate.net
Furthermore, DFT calculations can map the potential energy surface of the molecule, identifying different conformers and the energy barriers between them. This is particularly relevant for the tetrafluoroethoxy group, which can exhibit rotational isomerism. Understanding the energy landscape is crucial for predicting the most stable conformation of the molecule under different conditions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density and the nature of chemical bonds within a molecule. wisc.edunih.gov For this compound, NBO analysis can quantify the interactions between the lone pairs of the oxygen and fluorine atoms and the aromatic system.
Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts, IR Frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
For this compound, the prediction of ¹⁹F NMR chemical shifts is of particular interest due to the four fluorine atoms. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to calculate the ¹⁹F NMR shielding tensors. nih.govresearchgate.net By comparing the calculated shielding constants to that of a reference compound (like CFCl₃), the chemical shifts can be predicted. The choice of basis set, with the inclusion of diffuse functions, is critical for achieving high accuracy in these predictions. nih.gov
Similarly, the vibrational frequencies in the infrared (IR) spectrum of this compound can be computed using DFT. ijaemr.comresearchgate.net These calculations provide the frequencies and intensities of the fundamental vibrational modes, which can be compared with experimental IR spectra to assign the observed absorption bands to specific molecular motions, such as O-H stretching, C-F stretching, and aromatic ring vibrations. msu.edu
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics
While QM calculations are powerful for understanding single molecules, Molecular Dynamics (MD) simulations are essential for studying the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time, providing insights into solvation effects and conformational dynamics.
For this compound, MD simulations can be used to study its behavior in different solvents, such as water or organic solvents. These simulations can reveal the structure of the solvation shell around the molecule and the nature of intermolecular interactions, like hydrogen bonding between the phenolic hydroxyl group and solvent molecules.
MD simulations also allow for the exploration of the conformational landscape of the flexible tetrafluoroethoxy side chain in solution. By tracking the dihedral angles of the side chain over the course of a simulation, the preferred conformations and the dynamics of conformational changes can be determined.
Theoretical Studies on Reaction Mechanisms and Transition State Energetics
Theoretical methods are crucial for elucidating the mechanisms of chemical reactions and determining the energetics of transition states. researchgate.netdntb.gov.ua For this compound, a key reaction to study would be its interaction with reactive oxygen species, such as the hydroxyl radical (•OH), which is important in atmospheric and biological chemistry. researchgate.netnih.gov
Using DFT, the potential energy surface for the reaction of this compound with •OH can be calculated. This would involve locating the transition state structures for different reaction pathways, such as hydrogen abstraction from the phenolic hydroxyl group or addition of the •OH radical to the aromatic ring. researchgate.net The activation energies for these pathways can then be calculated, providing insight into the most likely reaction mechanism. For similar reactions involving phenol (B47542), it has been shown that the addition of the hydroxyl radical to the ortho and para positions of the ring is often favored. researchgate.netrsc.org
Environmental Behavior and Degradation Pathways
Biotransformation in Aquatic and Terrestrial Systems
In aquatic and terrestrial environments, the fate of 2-(1,1,2,2-Tetrafluoroethoxy)phenol is primarily governed by microbial degradation. The phenolic moiety is a recognizable substrate for many microorganisms, although the presence of the fluorinated substituent can significantly impact the degradation process.
Phenol (B47542) and its derivatives are common pollutants in industrial wastewater and are known to be biodegradable by various microorganisms. nih.gov The aerobic degradation of phenol typically begins with its hydroxylation to catechol by the enzyme phenol hydroxylase. nih.govfrontiersin.org The catechol ring is then cleaved by either catechol 1,2-dioxygenase (ortho-pathway) or catechol 2,3-dioxygenase (meta-pathway), leading to intermediates that can enter central metabolic cycles. nih.govnih.govfrontiersin.org Bacterial consortia from industrial wastewater have shown effective potential for the bioremediation of phenol. nih.gov
While specific studies on the microbial degradation of this compound are not available in the provided search results, research on other fluorinated phenols offers some insights. For instance, in anaerobic environments, 2-fluorophenol (B130384) was found to be transformed to 3-fluorobenzoate, whereas 4-fluorophenol (B42351) was not transformed. nih.gov This suggests that the position of the substituent on the phenol ring is critical for its biodegradability. The highly stable carbon-fluorine bonds in the tetrafluoroethoxy group may render this part of the molecule resistant to degradation, potentially leading to the accumulation of fluorinated intermediates. High concentrations of phenolic compounds can also be inhibitory to microbial growth, a challenge that must be overcome for effective bioremediation. nih.govresearchgate.net
The biotransformation of this compound is expected to follow pathways similar to those of other phenols. The initial step would likely be the hydroxylation of the aromatic ring, leading to the formation of a substituted catechol, such as 3-(1,1,2,2-tetrafluoroethoxy)catechol or 4-(1,1,2,2-tetrafluoroethoxy)catechol. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring.
The biotransformation of various phenolic compounds can lead to a wide array of metabolites. mdpi.comnih.gov For example, the biotransformation of alkylphenols by Pseudomonas putida can result in the hydroxylation of the alkyl side chain. researchgate.net Given the stability of the tetrafluoroethoxy group, it is plausible that fluorinated aromatic or aliphatic acids could be formed as persistent metabolites. The complete mineralization of the compound would require the cleavage of the C-F bonds, a process that is generally considered to be slow in biological systems.
Environmental Persistence and Potential for Bioaccumulation
Environmental Persistence:
The persistence of a chemical in the environment is its ability to resist degradation. Compounds with high persistence can remain in the environment for long periods, allowing for potential transport over long distances. google.cmeuropa.eu The structure of this compound, which contains multiple carbon-fluorine (C-F) bonds, suggests a high degree of environmental persistence. The C-F bond is the strongest single bond in organic chemistry, making compounds containing this bond highly resistant to natural degradation processes, including photolytic, chemical, and biological breakdown. aist.go.jp
Potential for Bioaccumulation:
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Persistent organic pollutants (POPs) often exhibit high lipid (fat) solubility and low water solubility, which leads to their accumulation in the fatty tissues of living organisms. google.cmresearchgate.netnumberanalytics.com
The potential for this compound to bioaccumulate would be influenced by its octanol-water partition coefficient (Kow), a measure of its lipophilicity. While a specific Kow for this compound is not available, halogenated phenols and other fluorinated compounds often have high Kow values, indicating a tendency to accumulate in fatty tissues. numberanalytics.com Studies on other PFAS have shown their potential to bioaccumulate and biomagnify in food webs, with higher concentrations found in organisms at higher trophic levels. nih.gov
| Compound | CAS Number | Bioconcentration Factor (BCF) | Organism | Reference |
|---|---|---|---|---|
| Pentachlorophenol | 87-86-5 | 1000-5000 | Fish | U.S. EPA |
| Perfluorooctanoic acid (PFOA) | 335-67-1 | 10-100 (whole body) | Fish | Various studies |
| Perfluorooctane sulfonate (PFOS) | 1763-23-1 | >5000 | Fish | Various studies |
This table presents data for related compounds to illustrate the concept of bioaccumulation and is not data for this compound.
Global Warming Potential (GWP) and Environmental Impact Assessment
Global Warming Potential (GWP):
There is no specific published Global Warming Potential (GWP) for this compound. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2).
However, the compound belongs to the class of hydrofluoroethers (HFEs). HFEs were introduced as alternatives to chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) because the ether group was expected to reduce their atmospheric lifetimes. acs.orgacs.org While HFEs generally have lower GWPs than the CFCs they replace, they can still be potent greenhouse gases. acs.orgacs.orglabinsights.nlyujichemtech.com Their impact depends on their atmospheric lifetime and their ability to absorb infrared radiation. Research on a range of HFEs has shown a wide variety of GWPs, indicating that the specific molecular structure is critical. acs.orgnih.gov
| Compound Name | Chemical Formula | 100-year GWP |
|---|---|---|
| HFE-7100 (mixture of isomers) | C4F9OCH3 | 297 |
| HFE-7200 (mixture of isomers) | C4F9OC2H5 | 59 |
| HFE-347pcf2 | CHF2CF2OCH3 | 550 |
This table provides GWP values for some commercial hydrofluoroethers to provide context. These are not the GWP for this compound.
Environmental Impact Assessment:
A formal environmental impact assessment for this compound was not found in the public domain. Such an assessment would typically involve a comprehensive analysis of the compound's potential effects on various environmental compartments, including air, water, and soil, as well as its potential for long-range transport and its effects on ecosystems and human health. Given its likely persistence and the general concerns associated with fluorinated organic compounds, a thorough assessment would be necessary to fully understand its environmental footprint.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques Coupled with Mass Spectrometry
Chromatography coupled with mass spectrometry is the cornerstone for the specific identification and quantification of individual organic compounds. The choice between liquid or gas chromatography depends on the analyte's volatility, polarity, and thermal stability.
Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the standard and most versatile technique for analyzing non-volatile, polar compounds like phenols in complex matrices. mdpi.comchromforum.org For a compound such as 2-(1,1,2,2-Tetrafluoroethoxy)phenol, LC-based methods would be highly suitable.
Sample Preparation: The initial step involves extracting the analyte from the sample matrix. For aqueous samples, solid-phase extraction (SPE) is a common and effective pre-concentration technique. mdpi.comresearchgate.net For solid matrices like soil or biological tissues, extraction is often performed using accelerated solvent extraction (ASE) with organic solvents, followed by a cleanup step, which may also involve SPE, to remove interfering substances. researchgate.net The choice of extraction solvent is critical; methanol (B129727), often acidified, is frequently used for polyphenols to prevent oxidation and improve extraction efficiency. mdpi.com
Chromatographic Separation: Reversed-phase chromatography is typically employed, using columns like C18. nih.govnih.gov A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol is used to separate the target analyte from other compounds in the extract. nih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization source for phenolic compounds, typically operated in negative ion mode, which is highly sensitive for deprotonation of the phenolic hydroxyl group. researchgate.netnih.gov
LC-MS/MS: This technique uses a triple quadrupole mass spectrometer for high sensitivity and selectivity. It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored for quantification. mdpi.com This reduces matrix interference and allows for very low detection limits. mdpi.com
LC-HRMS: Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide high mass accuracy, which allows for the determination of the elemental composition of an ion. This is extremely useful for identifying unknown compounds and transformation products. cas.orgmdpi.com
Table 1: Representative LC-MS/MS Method Parameters for Phenolic Compounds
| Parameter | Typical Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3 µm) | nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |
| Mobile Phase B | Acetonitrile or Methanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | researchgate.net |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Limit of Quantification (LOQ) | 0.03 to 32.8 µg/kg | nih.gov |
| Recovery | 70.1% to 115.0% | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. While phenols are polar and may exhibit poor chromatographic behavior, their volatility can be increased through derivatization, making them amenable to GC analysis.
Sample Preparation and Derivatization: For GC-MS analysis of phenols, a crucial step is derivatization, which converts the polar hydroxyl group into a less polar, more volatile group. nih.gov Common derivatizing agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) ethers. nih.gov An alternative is derivatization with pentafluorobenzyl bromide (PFBBr), which creates PFB ethers that are highly sensitive in negative-ion chemical ionization mode. chemours.com Extraction from the sample matrix typically uses liquid-liquid extraction (LLE) or SPE prior to the derivatization step. nih.gov
Chromatographic Separation: A capillary column with a mid-polarity stationary phase, such as one containing a percentage of cyanopropylphenyl polysiloxane, is often used for the separation of derivatized phenols. chromforum.orgthermofisher.com
Mass Spectrometric Detection:
Electron Ionization (EI): This is a standard, hard ionization technique that produces a characteristic fragmentation pattern, which can be compared against spectral libraries like NIST for compound identification. nih.gov
Negative-Ion Chemical Ionization (NICI): This is a softer ionization technique that is particularly sensitive for electrophilic compounds, such as the PFB derivatives of phenols, leading to significantly lower detection limits compared to EI. chemours.com
Table 2: Representative GC-MS Method Parameters for Derivatized Phenols
| Parameter | Typical Setting | Reference |
|---|---|---|
| Sample Preparation | ||
| Derivatization Agent | BSTFA or MSTFA (for silylation) | nih.gov |
| Chromatography | ||
| Column | DB-5 or similar mid-polarity capillary column | chromforum.org |
| Carrier Gas | Helium or Nitrogen | thermofisher.com |
| Injection Mode | Splitless | thermofisher.com |
| Mass Spectrometry | ||
| Ionization Source | Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI) | nih.govchemours.com |
| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan | chemours.com |
| Limit of Detection (LOD) | 19–44 ng/mL (as TMS derivatives) | nih.gov |
Total Fluorine (TF) and Total Organic Fluorine (TOF) Analysis
Combustion Ion Chromatography (CIC) is the most established technique for measuring total fluorine. thermofisher.comnewmoa.org The sample is combusted at high temperatures (typically 900-1100 °C) in a stream of oxygen and argon. thermofisher.com This process, known as pyrohydrolysis, mineralizes all organofluorine compounds into hydrogen fluoride (B91410) (HF). The HF gas is then trapped in an aqueous absorption solution, and the resulting fluoride ion concentration is quantified using ion chromatography with a conductivity detector. newmoa.orgnih.gov This method is robust for both liquid and solid samples. thermofisher.com
This technique is an alternative for total fluorine determination. It relies on the formation of a diatomic molecule, such as gallium monofluoride (GaF), within a graphite (B72142) furnace. The sample is introduced into the furnace with a molecule-forming reagent (e.g., a gallium salt). The characteristic molecular absorption spectrum of GaF is then measured using a high-resolution spectrometer. The intensity of the absorption is proportional to the amount of fluorine in the sample. This method can achieve very low detection limits.
Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) Determination
EOF and AOF are practical measures used to estimate the total amount of PFAS and other organofluorine compounds in a sample, serving as a proxy for TOF. researchgate.netqa-group.com
Extractable Organic Fluorine (EOF): This method involves extracting the organofluorine compounds from a sample using a solvent or solid-phase extraction (SPE). researchgate.netqa-group.com The extract, which contains the organofluorine compounds but excludes inorganic fluoride, is then analyzed by CIC. newmoa.org The EOF value represents the fraction of total organic fluorine that can be extracted under the specific method conditions. Studies have shown that for human blood samples, known PFCs can account for a significant portion (from 30% to over 70%) of the measured EOF. nih.gov
Adsorbable Organic Fluorine (AOF): This technique is primarily used for aqueous samples. The water sample is passed through a column containing activated carbon, which adsorbs the organic compounds. researchgate.net The carbon is then washed to remove any adsorbed inorganic fluoride before being analyzed directly by CIC. researchgate.net The AOF method has been standardized in methods like EPA Method 1621 for aqueous matrices. researchgate.net
These aggregate methods are invaluable for screening and for understanding the "mass balance" of fluorine, as targeted analyses of known compounds often fail to account for the total measured organic fluorine, indicating the presence of unknown fluorinated substances.
Table 3: Summary of Aggregate Fluorine Analysis Techniques
| Method | Principle | Application | Key Features | Reference |
|---|---|---|---|---|
| Combustion Ion Chromatography (CIC) | High-temperature combustion of sample to convert all fluorine to HF, followed by IC detection of fluoride. | Measures Total Fluorine (TF) in solid and liquid samples. Used as the detector for EOF and AOF. | Robust, automated, and widely used for organohalogen analysis. | nih.govthermofisher.comnewmoa.org |
| Extractable Organic Fluorine (EOF) | Solvent or SPE extraction of organofluorine compounds, followed by CIC analysis of the extract. | Estimates total organofluorine content in various matrices (water, soil, biota). | Excludes inorganic fluoride; provides a more relevant measure of organic fluorine contamination than TF. | researchgate.netqa-group.comnih.gov |
| Adsorbable Organic Fluorine (AOF) | Adsorption of organofluorines from water onto activated carbon, followed by CIC analysis of the carbon. | Screening of aqueous samples (e.g., wastewater, river water) for organofluorine contamination. | Standardized method (e.g., EPA 1621); effective for water matrices. | researchgate.netnih.gov |
| HR-CS GF MAS | Formation and detection of a diatomic molecule (e.g., GaF) in a graphite furnace. | Alternative method for Total Fluorine (TF) determination. | High sensitivity and low detection limits. |
Direct Spectroscopic Quantification Methods (e.g., ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 (¹⁹F) NMR, stands out as a powerful tool for the direct quantification of fluorinated compounds like this compound. Unlike methods that rely on chromatography, quantitative NMR (qNMR) can provide direct measurement of concentration without the need for identical reference standards for each analyte, instead using an internal standard. rsc.org
The ¹⁹F nucleus is ideal for this application due to several advantageous properties. It has a natural abundance of 100% and a high gyromagnetic ratio, which contributes to its high sensitivity. chemrxiv.org Furthermore, the chemical shift range for ¹⁹F is very broad (over 350 ppm), which significantly reduces the likelihood of signal overlap, a common challenge in proton (¹H) NMR spectroscopy. chemrxiv.orgnih.gov This wide spectral dispersion allows for clear separation of signals from different fluorine environments within a molecule and from other fluorinated compounds in a mixture.
For accurate and reproducible quantification using ¹⁹F NMR, several experimental parameters must be carefully controlled:
Relaxation Delay (d1): The time between pulses must be sufficiently long to allow for complete relaxation of the fluorine nuclei. A relaxation delay of at least seven times the longest longitudinal relaxation time (T1) of any signal of interest is recommended to ensure full signal recovery before the next scan. chemrxiv.org
Pulse Angle: While a 90° pulse angle provides the maximum signal for a single scan, smaller pulse angles (e.g., 30°) can be used to shorten the necessary relaxation delay, though this may require more scans to achieve a similar signal-to-noise ratio.
Spectral Width and Offset: The spectral width must be large enough to encompass all ¹⁹F signals from the analyte and the internal standard. Crucially, the transmitter frequency (offset) should be set near the center of all signals of interest to ensure uniform excitation and prevent integration errors, which can be a significant issue on high-field instruments. chemrxiv.org
Proton Decoupling: To simplify the spectra and improve signal-to-noise, proton decoupling is often applied. This collapses the fluorine signals, which would otherwise be split by neighboring protons, into singlets. nih.gov
The direct relationship between the integrated area of a ¹⁹F NMR peak and the number of fluorine nuclei it represents allows for straightforward quantification against a known amount of a fluorinated internal standard. nih.gov The non-destructive nature of the technique also permits the sample to be recovered or used for further analyses. rsc.orgnih.gov
Table 1: Recommended Parameters for Quantitative ¹⁹F NMR Analysis
| Parameter | Recommended Setting | Rationale | Reference |
|---|---|---|---|
| Relaxation Delay (d1) | > 7 x T1 (longest) | Ensures complete magnetization recovery for accurate signal integration. A delay of 60 seconds is often used to be conservative. | chemrxiv.org |
| Pulse Angle | 90° or 30° | A 90° pulse maximizes signal intensity per scan. A 30° pulse allows for a shorter relaxation delay but requires more scans. | |
| Transmitter Offset | Midway between signals of interest | Minimizes off-resonance effects that can lead to inaccurate signal integration, especially for signals far from the transmitter frequency. | chemrxiv.org |
| Acquisition Time | ~1-2 seconds | Sufficient time to digitize the free induction decay (FID) for good resolution. | chemrxiv.org |
| Number of Scans | 16 to 60,000+ | Dependent on sample concentration; increased to achieve an adequate signal-to-noise ratio. | chemrxiv.orgnih.gov |
| Proton Decoupling | Applied during acquisition | Simplifies spectra by removing H-F coupling, resulting in singlet peaks and improved signal-to-noise. | nih.gov |
Sample Preparation and Extraction Techniques for Environmental Matrices (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
The analysis of this compound in environmental matrices such as water requires effective sample preparation to isolate and concentrate the analyte while removing interfering substances. researchgate.net The two most common approaches for phenolic compounds are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov
Liquid-Liquid Extraction (LLE)
LLE is a conventional method for extracting phenolic compounds from aqueous samples. nih.gov The technique relies on the differential solubility of the analyte between the aqueous sample and an immiscible organic solvent. For phenols, the pH of the aqueous sample is a critical parameter. The sample is typically acidified to a pH of 1-2 to ensure that the phenolic hydroxyl group is protonated, making the compound less polar and more soluble in an organic solvent like methylene (B1212753) chloride. biotage.comepa.gov The process involves vigorously mixing the acidified sample with the solvent, allowing the layers to separate, and then collecting the organic phase containing the analyte. epa.gov This process may be repeated to improve recovery. epa.gov While effective, LLE often requires large volumes of hazardous organic solvents and can be time-consuming and difficult to automate. nih.govmdpi.com
Solid-Phase Extraction (SPE)
SPE has become the preferred method for extracting and concentrating phenols and other organic contaminants from water, largely overcoming the disadvantages of LLE. researchgate.netchromatographyonline.com This technique uses a solid sorbent packed into a cartridge or disk to adsorb the analyte from the liquid sample. mdpi.com For compounds like this compound, which has both phenolic and polyfluorinated characteristics, sorbents used for PFAS and other phenols are applicable.
Commonly used sorbents include:
Polymeric Sorbents: Polystyrene-divinylbenzene (SDVB) is widely used for its ability to retain a broad range of organic compounds, including phenols and PFAS, through hydrophobic interactions. chromatographyonline.comnih.gov
Weak Anion Exchange (WAX): These sorbents combine hydrophobic interactions with an anion-exchange mechanism. The positively charged functional groups on the sorbent have a strong affinity for anionic compounds, making this an effective choice for phenols (which are weakly acidic) and anionic PFAS. chromatographyonline.com
A typical SPE procedure involves four steps:
Conditioning: The sorbent is treated first with a solvent like methanol and then with reagent water (often acidified) to wet the sorbent and prepare it to receive the aqueous sample. chromatographyonline.com
Loading: The water sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent.
Washing: The cartridge is rinsed with water or a weak organic solvent mixture to remove co-adsorbed interfering compounds.
Elution: A small volume of a strong organic solvent, such as methanol or acetonitrile, is used to desorb the analyte from the sorbent, resulting in a concentrated, cleaner extract. mdpi.com For WAX cartridges, the elution solvent may be modified with a base like ammonium (B1175870) hydroxide (B78521) to disrupt the ionic interaction and ensure complete elution. chromatographyonline.com
SPE offers significant advantages, including lower solvent consumption, higher concentration factors, reduced analysis time, and the potential for automation. mdpi.com
Table 2: Comparison of Liquid-Liquid and Solid-Phase Extraction for Phenolic Compounds
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
|---|---|---|---|
| Solvent Consumption | High (e.g., >180 mL per sample) | Low (e.g., 5-20 mL per sample) | epa.govmdpi.com |
| Extraction Time | Long, labor-intensive | Rapid, especially with vacuum manifolds or automation | nih.govmdpi.com |
| Automation | Difficult | Easily automated | mdpi.com |
| Concentration Factor | Limited | High | researchgate.net |
| Common Solvents | Methylene chloride, Diethyl ether | Methanol, Acetonitrile, Ethyl acetate | epa.govmdpi.com |
| Primary Mechanism | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent | epa.govmdpi.com |
Conclusion and Future Research Directions
Synthesis of Current Knowledge on 2-(1,1,2,2-Tetrafluoroethoxy)phenol
This compound is an aromatic organic compound featuring a phenol (B47542) group substituted at the ortho position with a tetrafluoroethoxy group (-OCHF₂CF₂H). As a hydrofluoroether (HFE), it possesses properties from both the ether and the fluorinated alkyl chain, such as chemical stability and unique solvency characteristics. labinsights.nlwikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, lending significant thermal and chemical stability to fluorinated compounds. wikipedia.org
Information specifically detailing the synthesis and properties of the ortho-substituted this compound is scarce in peer-reviewed literature. However, knowledge can be extrapolated from general synthesis methods for hydrofluoroethers and related fluorinated phenols. Plausible synthetic routes include the Williamson ether synthesis, involving the reaction of a catechol salt with a tetrafluoroethyl halide, or the direct addition of catechol to tetrafluoroethylene (B6358150) under basic conditions. Similar syntheses have been documented for related structures, such as 2-(2,2,2-trifluoroethoxy)phenol (B147642), which is prepared from o-nitrochlorobenzene and trifluoroethanol followed by reduction and diazotization. google.comgoogle.com Another established method for creating HFEs involves the alcoholysis of fluoroalcohols with p-toluenesulfonyl chloride, followed by a Williamson ether synthesis. scirea.org
The physicochemical properties of this compound have not been extensively characterized. By referencing its isomers, 3-(1,1,2,2-Tetrafluoroethoxy)phenol (B1306009) and 4-(1,1,2,2-Tetrafluoroethoxy)phenol, we can infer its likely characteristics. These compounds are noted as building blocks in organic synthesis. biosynth.commanchesterorganics.com The molecular formula for this class of isomers is C₈H₆F₄O₂, with a corresponding molecular weight of approximately 210.13 g/mol . biosynth.comscbt.com The presence of the phenolic hydroxyl and the polar C-F bonds suggests the molecule would exhibit a notable dipole moment, influencing its solubility and interactions. nih.gov
The applications for this specific compound are not defined, but related hydrofluoroethers are used across various industries as sustainable solvents, heat transfer fluids, and cleaning agents, prized for their low global warming potential (GWP) and zero ozone depletion potential (ODP) compared to older chlorofluorocarbons (CFCs). labinsights.nlalfa-chemistry.comecolink.com Fluorinated phenols, in general, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals due to fluorine's ability to modulate properties like metabolic stability and lipophilicity. dovepress.comworktribe.com
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Not consistently reported | C₈H₆F₄O₂ | ~210.13 |
| 3-(1,1,2,2-Tetrafluoroethoxy)phenol | 53997-99-2 biosynth.comscbt.com | C₈H₆F₄O₂ | 210.13 scbt.com |
| 4-(1,1,2,2-Tetrafluoroethoxy)phenol | 85578-29-6 manchesterorganics.com | C₈H₆F₄O₂ | 210.126 |
Identification of Remaining Research Gaps and Unexplored Aspects
The most significant research gap for this compound is the fundamental lack of empirical data. Future research should prioritize the following areas:
Validated Synthesis and Purification: There is a need for a documented, high-yield, and reproducible synthetic protocol. Research should explore various catalytic systems and reaction conditions to optimize the synthesis and develop effective purification methods to isolate the ortho-isomer from potential side products.
Comprehensive Characterization: Essential physicochemical data is missing. This includes, but is not limited to, melting point, boiling point, pKa of the phenolic proton, and solubility in various organic and aqueous solvents. Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) must be acquired and published to create a reference database for this compound.
Structural and Conformational Analysis: An in-depth study of the compound's three-dimensional structure and conformational preferences, through techniques like X-ray crystallography or computational modeling, would provide insight into how the bulky, electronegative tetrafluoroethoxy group influences the phenolic moiety.
Reactivity and Application Potential: The reactivity of the compound has not been explored. Studies on its derivatization, participation in polymerization, or its potential as a precursor for pharmaceuticals or agrochemicals are completely absent. Its utility as a potential "fluorous" building block in synthesis remains uninvestigated. wikipedia.org
Prospects for Sustainable Synthesis and Green Chemistry Innovations
The synthesis of fluorinated compounds has traditionally involved harsh reagents and conditions. dovepress.com Future research into this compound should align with the principles of green chemistry. numberanalytics.comrsc.org
Key opportunities include:
Development of Catalytic Methods: Moving away from stoichiometric reagents to catalytic processes for fluorination or etherification can significantly reduce waste and improve atom economy. numberanalytics.com
Alternative Fluorine Sources: Research into safer, more sustainable fluorinating agents to replace hazardous ones like elemental fluorine or HF is a major trend in organofluorine chemistry. dovepress.comeurekalert.org Exploring solid-state fluoride (B91410) sources like potassium fluoride (KF) in conjunction with novel activators could provide a greener pathway. eurekalert.org
Process Intensification: Utilizing technologies like flow chemistry could enable better control over reaction parameters, improve safety for energetic fluorination reactions, and allow for more efficient, scalable production.
Eco-Friendly Solvents: The development of synthesis routes that use greener solvents or solvent-free conditions would substantially reduce the environmental impact of production. Hydrofluoroethers themselves are considered environmentally sustainable solvents, suggesting their potential use in the synthesis of their own derivatives. labinsights.nl
Advancements in Characterization and Predictive Modeling Techniques for Fluorinated Phenols
Closing the knowledge gap on this compound can be accelerated by leveraging modern analytical and computational tools.
Advanced NMR Spectroscopy: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds, providing detailed information on structure and purity. researchgate.netnih.gov Advanced 2D NMR experiments (e.g., HOESY, F-H HETCOR) can elucidate through-space interactions between the fluorine atoms and the rest of the molecule, offering deep conformational insights.
Predictive Computational Modeling: In the absence of empirical data, techniques like Density Functional Theory (DFT) can predict key properties. DFT can be used to calculate molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling: Machine learning and deep learning models are increasingly used to predict properties of organofluorine molecules, such as lipophilicity (logP) and solubility, based on molecular descriptors. acs.orgacs.org Building a QSPR model for fluorinated phenols could allow for the rapid and accurate estimation of the properties of this compound and guide experimental efforts. nih.govacs.org These models can help accelerate the design of new functional molecules by predicting their characteristics before synthesis. acs.org
Mass Spectrometry Techniques: Advances in inductively coupled plasma mass spectrometry (ICP-MS) are improving the detection and quantification of novel fluorinated compounds in various matrices, which will be crucial for any future environmental or metabolic studies. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(1,1,2,2-Tetrafluoroethoxy)phenol, and what parameters are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves fluoroalkylation of phenol derivatives. For example, a four-step route (fluoroalkylation, demethylation, methacrylation, and elimination) is used for analogous compounds, starting with 4-methoxylphenol and BrCF₂CF₂Br . Key parameters include reaction temperature (e.g., 0–5°C for demethylation with BBr₃), stoichiometric control of fluorinated reagents, and inert atmosphere to prevent hydrolysis of intermediates. Yield optimization requires monitoring via TLC or HPLC for intermediate purity.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm) and splitting patterns (e.g., doublets for para-substituted aryl groups) confirm the phenolic core. The tetrafluoroethoxy group may cause deshielding of adjacent protons .
- ¹⁹F NMR : Distinct signals for CF₂ groups (δ −110 to −125 ppm) and coupling constants (e.g., J₃F-F ≈ 150 Hz) validate the substituent .
- IR : Peaks at ~1192 cm⁻¹ (C-F stretching) and ~832 cm⁻¹ (Ar C-H bending) are diagnostic .
Q. What are the solubility and polarity profiles of this compound, and how do they compare to non-fluorinated analogs?
- Methodological Answer : Fluorination reduces polarity due to the electron-withdrawing nature of CF₂ groups. Solubility tests in graded solvents (e.g., hexane, DCM, DMSO) show increased lipophilicity compared to ethoxyphenol. Partition coefficients (logP) can be experimentally determined via shake-flask or HPLC methods .
Advanced Research Questions
Q. How does the tetrafluoroethoxy group influence electronic properties in drug design, and what computational tools assess these effects?
- Methodological Answer : The substituent alters electron density via inductive effects, impacting binding interactions. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) quantify electronic perturbations. In benzothiazole derivatives, this group enhances anti-tubercular activity by stabilizing ligand-receptor interactions . Experimental validation includes cyclic voltammetry to measure redox potentials.
Q. What strategies are effective for incorporating this compound into crosslinked polymers, and how is crosslinking efficiency evaluated?
- Methodological Answer : The phenolic -OH group enables copolymerization with methacrylates or epoxides. For example, methacrylation of the phenol (using methacryloyl chloride) creates a monomer for radical polymerization . Crosslinking efficiency is assessed via:
- Gel Fraction Analysis : Solvent extraction (e.g., Soxhlet with THF) measures insoluble polymer mass.
- DSC/TGA : Glass transition (Tg) and decomposition temperatures indicate thermal stability .
Q. How can contradictions in ¹⁹F NMR data for fluorinated phenolic derivatives be resolved experimentally?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:
- Variable-Temperature NMR : To detect conformational exchange broadening.
- COSY/HMBC : Correlate fluorine signals with adjacent protons.
- Isotopic Labeling : Use ¹³C-enriched reagents to clarify coupling patterns .
Q. What in vitro assays evaluate the metabolic stability of this compound derivatives in pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
